Ethyl 2-(4-methoxyphenoxy)acetate
CAS No.: 18598-23-7
Cat. No.: VC21067833
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18598-23-7 |
---|---|
Molecular Formula | C11H14O4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | ethyl 2-(4-methoxyphenoxy)acetate |
Standard InChI | InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-6-4-9(13-2)5-7-10/h4-7H,3,8H2,1-2H3 |
Standard InChI Key | KRWZDCOECRLWJL-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=CC=C(C=C1)OC |
Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)OC |
Introduction
Ethyl 2-(4-methoxyphenoxy)acetate is an organic compound belonging to the class of phenoxyacetates. It is characterized by its molecular formula CHO and a molecular weight of 210.23 g/mol . This compound is notable for its ester structure, which includes an ethyl acetate moiety linked to a 4-methoxyphenoxy group. The presence of these functional groups contributes to its chemical properties and reactivity, making it useful in various applications in organic synthesis and potentially in pharmaceutical research.
Synthesis
The synthesis of ethyl 2-(4-methoxyphenoxy)acetate typically involves a multi-step process. A common method includes the reaction of 4-methoxyphenol with ethyl chloroacetate in the presence of a base to facilitate the formation of the phenoxyacetate linkage.
Step | Reagents | Conditions |
---|---|---|
1 | 4-Methoxyphenol, Ethyl chloroacetate | Base (e.g., NaOH), Organic solvent (e.g., ethanol) |
2 | Reaction mixture | Reflux, followed by extraction and purification |
Applications and Research Findings
Ethyl 2-(4-methoxyphenoxy)acetate has potential applications in various fields due to its chemical properties and reactivity. While specific biological activities of this compound are not extensively documented, its structure suggests potential utility in pharmaceutical research, particularly as a precursor for synthesizing more complex molecules with therapeutic properties.
Pharmaceutical Applications
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Precursor for Drug Synthesis: Its ester and phenoxy groups make it a versatile intermediate in the synthesis of pharmaceutical compounds.
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Biological Interactions: Potential interactions with enzymes or receptors could lead to therapeutic effects, although detailed studies are needed to elucidate these interactions.
Organic Synthesis
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Reactivity: The compound can undergo various chemical reactions, such as hydrolysis and transesterification, making it useful in organic synthesis.
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Derivatives: It can be modified to produce derivatives with different chemical and biological properties.
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